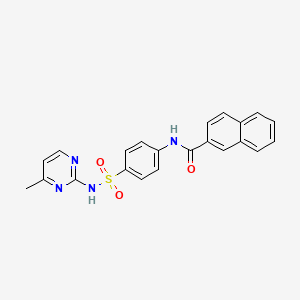
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide is a complex organic compound that features a combination of sulfonamide and naphthamide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide typically involves multiple steps. One common method starts with the preparation of the intermediate 4-(4-methylpyrimidin-2-yl)sulfonamide, which is then reacted with 4-aminophenyl-2-naphthamide under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial-scale synthesis.
化学反応の分析
Types of Reactions
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction involves replacing one functional group with another, which can be useful for creating derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce an amine derivative. Substitution reactions can result in a wide variety of products, depending on the nucleophile used.
科学的研究の応用
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity
作用機序
The mechanism of action of N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of key metabolic processes in bacteria or fungi, leading to their death or reduced growth .
類似化合物との比較
Similar Compounds
- N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)hexanamide
- N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-nitrobenzamide
- N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-[1,1-biphenyl]-4-carboxamide
Uniqueness
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide is unique due to its combination of sulfonamide and naphthamide groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
生物活性
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide, a compound with the CAS number 825597-14-6, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The chemical formula for this compound is C24H27N5O4S with a molecular weight of approximately 481.57 g/mol. The structure features a naphthamide core linked to a phenyl group that carries a sulfamoyl moiety, which is further substituted by a 4-methylpyrimidine group.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study focusing on sulfamoyl derivatives demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | S. aureus | 15 |
| Compound B | E. coli | 18 |
| Naphthamide Derivative | K. pneumoniae | 20 |
Anti-cancer Potential
The compound's structural features suggest potential anti-cancer activity. Sulfonamide derivatives have been shown to inhibit certain cancer cell lines by interfering with folate metabolism . The presence of the naphthalene ring may enhance lipophilicity, improving cellular uptake and efficacy.
The mechanism by which this compound exerts its biological effects likely involves inhibition of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. Studies indicate that similar compounds inhibit dihydropteroate synthase, an enzyme critical in folate biosynthesis .
Case Study 1: Synthesis and Screening
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various sulfamoyl derivatives, including this compound. The synthesized compounds were screened for antimicrobial activity and exhibited moderate to high efficacy against several bacterial strains .
Case Study 2: Structure-Activity Relationship (SAR)
A quantitative structure–activity relationship (QSAR) analysis highlighted the importance of substituents at the para position on the phenyl ring. The presence of electronegative atoms significantly enhanced biological activity, indicating that fine-tuning the chemical structure can optimize efficacy .
特性
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c1-15-12-13-23-22(24-15)26-30(28,29)20-10-8-19(9-11-20)25-21(27)18-7-6-16-4-2-3-5-17(16)14-18/h2-14H,1H3,(H,25,27)(H,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFDYYTXTYDMSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














